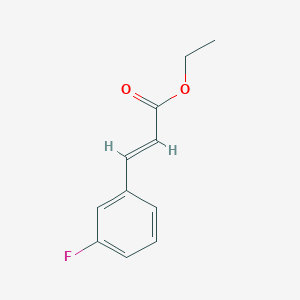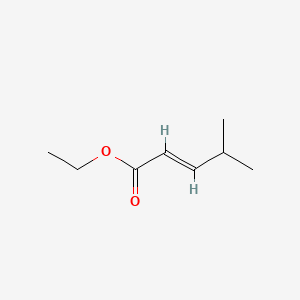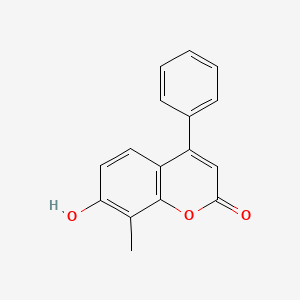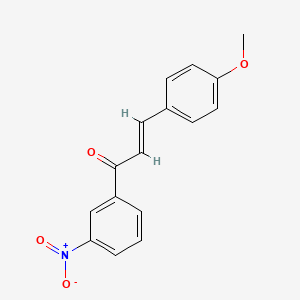
Ethyl 3-(3-fluorophenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(3-fluorophenyl)acrylate is a compound that belongs to the class of fluorinated acrylates. These compounds are known for their reactivity with other monomers or polymer segments, leading to the synthesis of fluorinated poly(meth)acrylates with desirable properties such as low surface energy, thermal stability, and chemical resistance .
Synthesis Analysis
The synthesis of fluorinated acrylates typically involves the Knoevenagel condensation reaction, which is a method used to form carbon-carbon double bonds. This reaction is catalyzed by bases such as piperidine and can be used to create various substituted acrylates, including those with fluorine atoms on the aromatic ring . The synthesis routes are considered more economical and convenient compared to other fluoropolymers .
Molecular Structure Analysis
The molecular structure of related fluorinated acrylates has been determined using techniques such as single crystal X-ray diffraction, which reveals the spatial arrangement of atoms within the crystal and the presence of supramolecular networks formed by hydrogen bonds and π-π stacking interactions . These interactions are crucial for the stability and self-assembly of the molecules.
Chemical Reactions Analysis
Fluorinated acrylates can undergo various chemical reactions due to their reactive double bond. They can be copolymerized with other monomers like styrene to form copolymers with specific properties. The presence of fluorine in the molecule can influence the reactivity and the resulting polymer's properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated acrylates are influenced by the presence of the fluorine atom. These compounds exhibit low surface energy, making them suitable for applications requiring non-stick surfaces. They also show good thermal stability and resistance to chemicals and weathering, which is beneficial for outdoor applications. The introduction of fluorine can also affect the refractive index and self-organization characteristics of the polymers . Vibrational frequency analysis using FT-IR and Raman spectroscopy, along with DFT studies, provides insights into the functional groups and molecular interactions within these compounds .
科学的研究の応用
Crystal Structure and Supramolecular Chemistry
Ethyl acrylate derivatives with fluorophenyl groups have been extensively studied for their crystal structures and supramolecular assembly properties. For instance, the (Z)-Ethyl 3-benzamido-2-cyano-3-(4-fluorophenyl)acrylate compound exhibits interesting intramolecular N—H⋯O hydrogen bonds and intermolecular C—H⋯O and C—H⋯N hydrogen bonding interactions, which are crucial for the stabilization of its crystal structure (Zhang, Lu, & Zhang, 2007). Similarly, supramolecular networks formed by derivatives like (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate are governed by hydrogen bonds and π⋯π stacking interactions, highlighting their potential in designing new materials with specific structural properties (Matos et al., 2016).
Materials Science and Polymer Chemistry
Ethyl acrylate derivatives are also pivotal in materials science, particularly in the synthesis of polymers and nanoparticles. A novel approach utilizing water as a solvent demonstrated the efficient synthesis of ethyl acrylate derivatives for use as intermediates in producing aurora kinase inhibitors (Xu et al., 2015). Additionally, the development of fluorescent polymeric nanoparticles incorporating BODIPY derivatives functionalized with ethyl acrylate highlights the role of these compounds in creating advanced materials for optical applications (Grazon et al., 2013).
Corrosion Inhibition
Research into the corrosion inhibition properties of ethyl acrylate derivatives for mild steel in hydrochloric acid solution has shown that compounds like (E)-ethyl 2-(4-(3-(4-fluorophenyl)acryloyl)phenoxy)acetate exhibit high inhibition activities. Their adsorption on the mild steel surface follows the Langmuir adsorption model, suggesting these compounds could serve as effective corrosion inhibitors (Lgaz et al., 2017).
Synthetic Chemistry and Agricultural Applications
Ethyl acrylate derivatives have been utilized in synthetic chemistry as well, such as in the improved synthesis of the herbicide carfentrazone-ethyl. This process involves ethyl acrylate as a key intermediate, showcasing the compound's utility in the production of agriculturally significant chemicals (Fan et al., 2015).
Safety And Hazards
特性
IUPAC Name |
ethyl (E)-3-(3-fluorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-8H,2H2,1H3/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHLBKGIOOFCAR-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=CC=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=CC=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-fluorophenyl)acrylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl-](/img/structure/B1310736.png)
![(E)-3-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310738.png)




![3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1310763.png)



